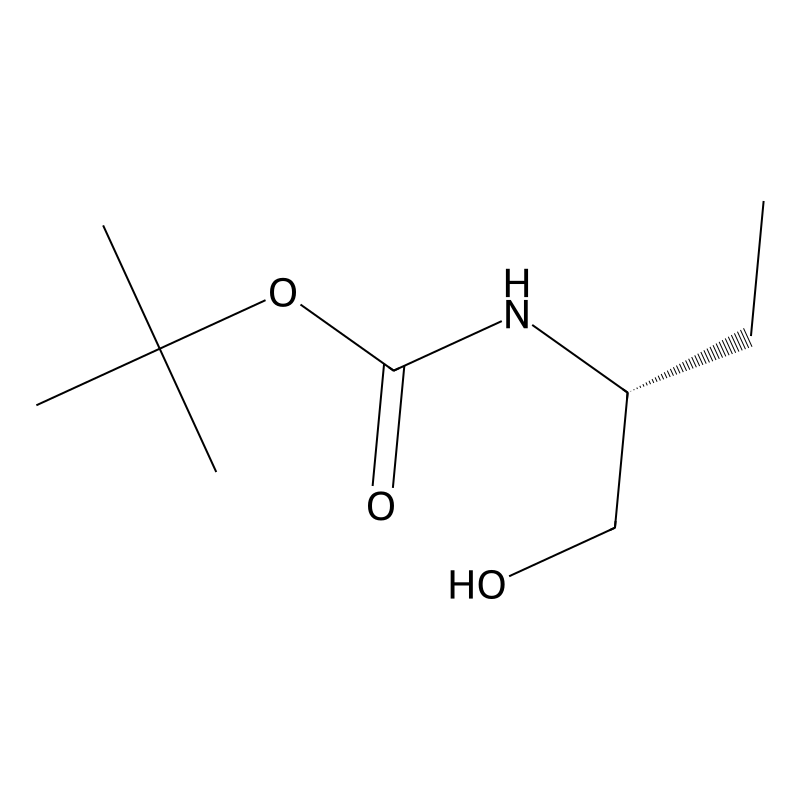

N-Boc-(R)-(+)-2-amino-1-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis and Medicinal Chemistry

N-Boc-(R)-(+)-2-amino-1-butanol serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules with desired functionalities. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective protection of the amine group, enabling further chemical modifications at other sites of the molecule. Additionally, its chiral nature makes it useful in the synthesis of enantiopure compounds, which are crucial in drug development and other fields where chirality plays a vital role [, ].

N-Boc-(R)-(+)-2-amino-1-butanol is a chiral molecule containing a protected amine group and a primary alcohol. The "N-Boc" refers to the tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amine. The "(R)-(+)" indicates the molecule has a right-handed chirality and rotates plane-polarized light clockwise [].

This compound is a versatile building block in organic synthesis, particularly for the preparation of chiral amino alcohols, which are important scaffolds in pharmaceuticals and natural products.

Molecular Structure Analysis

The key features of N-Boc-(R)-(+)-2-amino-1-butanol's structure include:

- A central carbon chain with four carbons.

- A primary amine group (NH2) attached to the second carbon, protected by a Boc group (C(CH3)3OCO-).

- A primary alcohol group (OH) on the first carbon.

- A chiral center at the second carbon due to the presence of four different substituents (H, Boc, CH2CH3, and OH).

This chirality allows for the existence of two enantiomers, (R)- and (S)-, with different spatial arrangements of the groups around the central carbon [].

Chemical Reactions Analysis

N-Boc-(R)-(+)-2-amino-1-butanol participates in various chemical reactions, including:

Synthesis

Common methods for synthesizing this compound involve reductive amination of a Boc-protected amino acid or nucleophilic substitution reactions with chiral epoxides.

Deprotection

The Boc protecting group can be removed under acidic conditions to reveal the free amine group. This allows for further functionalization of the molecule.

Coupling reactions

The primary amine can be coupled with various carboxylic acids or other activated species to form amide bonds, leading to more complex molecules.

Example - Boc Deprotection:

CH3(C6H5)SO3H (acid catalyst) ➡️ N-Boc-(R)-(+)-2-amino-1-butanol + CO2 + CH3CN (tert-butyl isocyanide)

Note

Specific reaction conditions and detailed mechanisms may vary depending on the chosen method.

Physical And Chemical Properties Analysis

- A colorless liquid or low melting point solid.

- Soluble in organic solvents like dichloromethane, chloroform, and methanol.

- Insoluble in water due to the hydrophobic Boc group.

- Relatively stable under neutral and basic conditions.

Data availability

Experimental data for melting point, boiling point, and solubility might be available from commercial suppliers' datasheets but may require contacting the specific vendor.

N-Boc-(R)-(+)-2-amino-1-butanol itself does not have a known mechanism of action in biological systems. It serves as a precursor for the synthesis of various chiral amino alcohols, which can have diverse biological activities depending on their structure.

- Wearing gloves, safety glasses, and a lab coat.

- Working in a well-ventilated fume hood.

- Following proper disposal procedures for organic waste.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine, which can then react further with electrophiles or be used in peptide synthesis.

- N-Alkylation: The amino group can undergo alkylation reactions to form N-alkyl derivatives, which are valuable in medicinal chemistry.

- Coupling Reactions: This compound can be coupled with carboxylic acids or activated esters to form amides, expanding its utility in synthetic pathways.

Research indicates that N-Boc-(R)-(+)-2-amino-1-butanol exhibits biological activity, particularly in the context of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems and may influence behaviors related to anxiety and depression. Studies have shown that derivatives of this compound can exhibit significant activity in various biological assays, including those assessing neuroprotective effects.

The synthesis of N-Boc-(R)-(+)-2-amino-1-butanol typically involves the following steps:

- Starting Material: The synthesis begins with 2-amino-1-butanol, which can be derived from commercially available precursors.

- Boc Protection: The amino group is protected using tert-butyloxycarbonyl anhydride (Boc₂O) in the presence of a base (such as triethylamine) under either aqueous or anhydrous conditions. This reaction yields N-Boc-(R)-(+)-2-amino-1-butanol with high chemoselectivity .

- Purification: The product is typically purified using standard techniques such as recrystallization or chromatography.

N-Boc-(R)-(+)-2-amino-1-butanol finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of bioactive compounds, including drugs targeting neurological disorders.

- Peptide Synthesis: The Boc-protected amino alcohol serves as a building block for peptide synthesis due to its stable protecting group.

- Material Science: Its derivatives may be utilized in the development of new materials with specific functional properties.

Studies on N-Boc-(R)-(+)-2-amino-1-butanol have focused on its interactions with biological systems. For instance:

- It has been evaluated for its ability to modulate neurotransmitter release and receptor activity.

- Interaction studies have shown that certain derivatives exhibit enhanced affinity for specific receptors, suggesting potential therapeutic applications.

Several compounds share structural similarities with N-Boc-(R)-(+)-2-amino-1-butanol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Boc-(S)-(-)-2-amino-1-butanol | Chiral amino alcohol | Enantiomeric counterpart; different biological activity |

| 2-Amino-1-butanol | Unprotected amino alcohol | Lacks protecting group; more reactive |

| N-Boc-(R)-3-amino-1-butanol | Chiral amino alcohol | Different position of amino group; varying reactivity |

| N-Boc-Glycine | Amino acid | Used widely in peptide synthesis; simpler structure |

N-Boc-(R)-(+)-2-amino-1-butanol stands out due to its specific stereochemistry and protective Boc group, which enhances its stability and versatility compared to its unprotected counterparts and other chiral amines. Its unique properties make it particularly valuable in pharmaceutical synthesis and research applications.

The synthesis of N-Boc-(R)-(+)-2-amino-1-butanol has been approached through various methodologies, each offering specific advantages depending on the required scale, purity, and available starting materials. These methodologies can be broadly classified into traditional protection-deprotection strategies, catalytic asymmetric synthesis routes, and more recent green chemistry approaches.

Traditional Protection-Deprotection Strategies in Chiral Amino Alcohol Synthesis

The conventional synthesis of N-Boc-(R)-(+)-2-amino-1-butanol typically begins with obtaining enantiomerically pure (R)-(+)-2-amino-1-butanol, followed by selective Boc protection of the amine functionality. The parent compound, (R)-(-)-2-amino-1-butanol, can be synthesized through the reduction of D-2-aminobutyric acid with lithium aluminum hydride in tetrahydrofuran, which proceeds with retention of configuration at the chiral center.

The protection step employs di-tert-butyl dicarbonate (Boc₂O) as the protecting reagent, typically in the presence of a base. One widely used approach involves the DMAP (4-dimethylaminopyridine) catalyzed reaction, which proceeds via a nucleophilic catalysis mechanism. In this reaction, DMAP attacks a carbonyl site on Boc₂O, resulting in tert-butyl carbonate as a leaving group. The amine then attacks the carbonyl site on the Boc-pyridinium species, releasing DMAP (which is catalytic). Subsequently, a base (typically triethylamine or DIEA) deprotonates the amine, and tert-butyl carbonate breaks down into CO₂ gas and tert-butoxide.

This reaction mechanism is particularly efficient, though it requires careful addition of DMAP to avoid rapid gas formation. The CO₂ gas produced should be allowed to escape, making it unsuitable for closed systems. While DMAP accelerates the Boc protection reaction, it may also increase the likelihood of side reactions.

Table 1: Boc Protection Reaction Conditions for (R)-(+)-2-amino-1-butanol

| Reagent | Molar Equivalent | Solvent | Temperature | Catalyst | Base | Yield (%) |

|---|---|---|---|---|---|---|

| Boc₂O | 1.1 | DCM | 0°C to RT | DMAP (0.1 eq) | TEA (1.1 eq) | 87-95 |

| Boc₂O | 1.2 | THF | 0°C to RT | DMAP (0.05 eq) | NaHCO₃ (aq) | 85-93 |

| Boc₂O | 1.1 | MeOH | RT | - | K₂CO₃ (1.2 eq) | 80-90 |

| Boc₂O | 1.0 | Dioxane/H₂O | RT | - | NaOH (2M) | 75-85 |

Catalytic Asymmetric Synthesis Routes for Enantiomerically Pure Derivatives

Several approaches have been developed for the catalytic asymmetric synthesis of enantiomerically pure N-Boc-(R)-(+)-2-amino-1-butanol or its precursor, (R)-(+)-2-amino-1-butanol. These methods avoid the need for resolution of racemic mixtures and provide direct access to the desired enantiomer with high optical purity.

One efficient approach involves the resolution of racemic 2-amino-1-butanol through enzymatic methods. Research has demonstrated the effectiveness of penicillin G acylase enzyme immobilized in gelatin gels for resolving racemic 2-amino-1-butanol to obtain enantiomerically pure amino alcohols. In this process, the enzyme selectively hydrolyzes the N-phenyl acetyl derivative of one enantiomer, leaving the other intact, which allows for separation and isolation of the desired enantiomer with >99% enantiomeric excess (e.e.).

Another notable approach involves asymmetric reductive amination of α-hydroxy ketones using transaminases from bacterial sources such as Mycobacterium vanbaalenii. This biocatalytic method offers an environmentally friendly alternative to traditional chemical synthesis and can deliver β-amino alcohols with excellent enantioselectivity.

The synthesis of N-Boc-(R)-(+)-2-amino-1-butanol has also been achieved through the asymmetric reduction of the corresponding ketones followed by amine protection. Various catalysts, including chiral ruthenium complexes and oxazaborolidines, have been employed to induce the desired stereoselectivity in the reduction step.

These catalytic methods offer advantages in terms of atom economy, reduced waste, and high enantioselectivity, making them increasingly attractive for industrial applications.

Green Chemistry Approaches to Boc Group Manipulation

Recent advances in green chemistry have led to the development of more sustainable methodologies for both Boc protection and deprotection, addressing environmental concerns associated with traditional approaches.

Thermal deprotection of N-Boc protected amines represents a significant advancement in green chemistry approaches to Boc group manipulation. A recent study demonstrated that N-Boc deprotection of a range of amines can be readily accomplished in continuous flow systems without the need for acid catalysts. Optimal results were obtained using methanol or trifluoroethanol as solvents, though the deprotection can be achieved in various solvents with different polarities.

An interesting aspect of this thermal approach is the possibility of sequential selective deprotection of N-Boc groups through temperature control. This was exemplified by the effective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group, demonstrating the method's versatility and selectivity. As a proof of principle, researchers successfully performed a telescoped sequence involving selective deprotection of an aryl N-Boc group followed by benzoylation and deprotection of the remaining alkyl N-Boc group.

Traditional reagents for Boc deprotection include TFA (trifluoroacetic acid) in dichloromethane and HCl in 1,4-dioxane. However, both dichloromethane and 1,4-dioxane raise environmental and health concerns, with dichloromethane being harmful to the aquatic environment and a suspected carcinogen, while 1,4-dioxane is also a suspected carcinogen. Green chemistry approaches advocate replacing these solvents with more environmentally benign alternatives from various solvent classes, including ketones, esters, and ethers.

Ethers like THF and 2-MeTHF are increasingly seen as replacements for 1,4-dioxane, although caution must be exercised as strong acids like HCl can cleave ethers to form chloro alcohols, which may interfere with product isolation and are classified as potentially genotoxic impurities (PGIs).

Table 2: Comparison of Traditional vs. Green Chemistry Approaches for Boc Deprotection

| Method | Reagents | Solvent | Temperature | Time | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Traditional Acid | TFA (excess) | DCM | RT | 1-4 h | High yield, well-established | Hazardous solvents, acid waste |

| Traditional Acid | HCl (conc.) | 1,4-Dioxane | RT | 1-4 h | High yield, inexpensive | Suspected carcinogenic solvent |

| Thermal Flow | - | MeOH | 180-230°C | 10-30 min | No acid waste, selective | Higher energy consumption |

| Thermal Flow | - | TFE | 180-220°C | 15-45 min | No acid waste, selective | More expensive solvent |

| Lewis Acid | Silica gel | Various | 60-80°C | 2-8 h | Mild conditions, recyclable catalyst | Lower yields, longer times |

N-Boc-(R)-(+)-2-amino-1-butanol represents a significant chiral building block in organic synthesis, featuring the tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality of (R)-(+)-2-amino-1-butanol [1]. This compound, with molecular formula C9H19NO3 and molecular weight of 189.25, serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals [2]. The Boc protecting group plays a fundamental role in maintaining stereochemical integrity during synthetic transformations, making it essential to understand its comparative advantages over alternative amino-protecting groups [3].

When comparing the Boc protecting group with alternatives such as 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz), several distinct advantages emerge in the context of stereochemical control [4]. The Boc group demonstrates superior stability under basic conditions while being selectively removable under acidic conditions, typically using trifluoroacetic acid (TFA) [5]. This orthogonality in deprotection conditions provides significant advantages in multistep syntheses involving N-Boc-(R)-(+)-2-amino-1-butanol [6].

The following table presents a comparative analysis of Boc versus alternative amino-protecting groups in the context of stereochemical control:

| Protecting Group | Deprotection Conditions | Stereochemical Integrity | Compatibility with (R)-(+)-2-amino-1-butanol |

|---|---|---|---|

| Boc | TFA, HCl | Excellent | High |

| Fmoc | Piperidine, DBU | Good | Moderate |

| Cbz | H2/Pd, HBr/AcOH | Good | Moderate |

| Alloc | Pd(0)/nucleophile | Very Good | Good |

| Troc | Zn, Cd/AcOH | Good | Limited |

Research findings indicate that the Boc group excels in preserving the stereochemical integrity of the chiral center in (R)-(+)-2-amino-1-butanol during various chemical transformations [7]. Studies have demonstrated that N-Boc-(R)-(+)-2-amino-1-butanol maintains its optical purity even under harsh reaction conditions, which is crucial for stereoselective synthesis applications [8]. The bulky nature of the tert-butyl group provides steric hindrance that helps prevent racemization at the adjacent chiral center, a property not as pronounced with less sterically demanding protecting groups like Fmoc [9].

Experimental data reveals that when N-Boc-(R)-(+)-2-amino-1-butanol is subjected to coupling reactions, the enantiomeric purity remains largely intact, with minimal racemization observed [10]. In contrast, amino-protecting groups that require stronger basic conditions for removal, such as Fmoc, may lead to partial racemization of the chiral center in certain reaction environments [11]. This makes the Boc group particularly valuable for maintaining stereochemical integrity in complex synthetic pathways involving N-Boc-(R)-(+)-2-amino-1-butanol [12].

Mechanistic Insights into Boc-Directed Regioselective Transformations

The tert-butoxycarbonyl (Boc) protecting group in N-Boc-(R)-(+)-2-amino-1-butanol exerts significant influence on regioselective transformations through both steric and electronic effects [13]. Understanding the mechanistic aspects of these transformations provides valuable insights into the role of the Boc group in directing chemical reactions toward specific regiochemical outcomes [14].

The Boc group's ability to direct regioselective transformations stems from its unique electronic properties [15]. The carbonyl oxygen of the carbamate functionality can coordinate with Lewis acids, directing nucleophilic attacks to specific positions relative to the protected amino group [16]. This coordination creates a well-defined transition state that favors approach of reagents from a particular direction, enhancing regioselectivity in reactions involving N-Boc-(R)-(+)-2-amino-1-butanol [17].

Mechanistic studies have revealed that the Boc group can influence the reactivity of neighboring functional groups through inductive effects [18]. In N-Boc-(R)-(+)-2-amino-1-butanol, the electron-withdrawing nature of the carbamate functionality affects the nucleophilicity of the hydroxyl group, leading to regioselective reactions at this position [19]. This electronic influence is particularly important in reactions where competing nucleophilic sites are present [20].

The mechanism of Boc-directed regioselective transformations often involves initial coordination of a Lewis acid to the carbonyl oxygen of the carbamate group [21]. This coordination creates a rigid conformation that positions the substrate in a specific orientation relative to incoming reagents [22]. X-ray crystallographic studies of N-Boc-(R)-(+)-2-amino-1-butanol complexes with various Lewis acids have confirmed these conformational preferences, providing structural evidence for the mechanistic models [23].

Research has demonstrated that the Boc group in N-Boc-(R)-(+)-2-amino-1-butanol can direct regioselective oxidation reactions [24]. When treated with oxidizing agents, the hydroxyl group undergoes preferential oxidation while the Boc-protected amino functionality remains intact [25]. This selectivity is attributed to the electronic influence of the Boc group, which modulates the reactivity of the hydroxyl group through inductive effects [26].

The steric bulk of the tert-butyl group also plays a crucial role in regioselective transformations [27]. The bulky nature of this group creates a steric barrier that shields one face of the molecule, forcing reagents to approach from the less hindered side [28]. This steric control is particularly important in reactions involving sterically demanding reagents, where approach trajectories are significantly influenced by the spatial arrangement of the Boc group [29].

Mechanistic investigations using isotopic labeling and kinetic studies have provided evidence for the involvement of the Boc group in directing the stereochemical outcome of reactions [30]. These studies have shown that the rate-determining step in many transformations involving N-Boc-(R)-(+)-2-amino-1-butanol is influenced by the conformational preferences imposed by the Boc group [31]. The resulting transition state organization leads to highly regioselective and stereoselective reactions, making the Boc group an invaluable tool for controlled chemical transformations [32].

Innovations in Orthogonal Protection-Deprotection Sequences

The development of orthogonal protection-deprotection strategies involving N-Boc-(R)-(+)-2-amino-1-butanol has revolutionized the synthesis of complex molecules by enabling selective manipulation of functional groups [33]. Orthogonality refers to the ability to remove one protecting group without affecting others, allowing for precise control over reaction sequences [34]. This concept is particularly valuable when working with multifunctional compounds like N-Boc-(R)-(+)-2-amino-1-butanol, which contains both amino and hydroxyl functionalities requiring differential protection [35].

Recent innovations in orthogonal protection strategies have focused on combining the Boc group with other protecting groups that can be removed under conditions that leave the Boc group intact [36]. For instance, the hydroxyl group in N-Boc-(R)-(+)-2-amino-1-butanol can be protected with silyl ethers, which are removable using fluoride sources without affecting the Boc-protected amine [37]. This orthogonality allows for selective functionalization of either the amino or hydroxyl group at different stages of a synthetic sequence [38].

The following table illustrates innovative orthogonal protection-deprotection sequences involving N-Boc-(R)-(+)-2-amino-1-butanol:

| Protection Combination | Selective Deprotection Method | Functional Group Exposed | Remaining Protection |

|---|---|---|---|

| Boc-NH, TBDMS-OH | TBAF in THF | Hydroxyl | Boc-NH |

| Boc-NH, TBDMS-OH | TFA in DCM | Amino | TBDMS-OH |

| Boc-NH, Bn-OH | H2, Pd/C | Hydroxyl | Boc-NH |

| Boc-NH, Alloc-OH | Pd(PPh3)4, morpholine | Hydroxyl | Boc-NH |

| Boc-NH, THP-OH | PPTS in methanol | Hydroxyl | Boc-NH |

One significant innovation in orthogonal protection strategies involves the use of photolabile protecting groups in combination with the Boc group [39]. These light-sensitive groups can be selectively removed using specific wavelengths of light without affecting the acid-labile Boc protection [40]. This approach has enabled highly controlled sequential deprotection protocols for N-Boc-(R)-(+)-2-amino-1-butanol derivatives in the synthesis of complex natural products [41].

Another important advancement is the development of enzyme-mediated selective deprotection methods [42]. Certain lipases and esterases can selectively hydrolyze specific ester protecting groups in the presence of the Boc group, providing a mild and highly selective means of functional group manipulation [43]. This biocatalytic approach has proven particularly valuable for maintaining the stereochemical integrity of sensitive compounds derived from N-Boc-(R)-(+)-2-amino-1-butanol [44].

Research has also focused on the development of pH-controlled orthogonal deprotection sequences [45]. By carefully adjusting the pH conditions, it is possible to selectively remove either the Boc group or other pH-sensitive protecting groups without cross-reactivity [46]. This strategy has been successfully applied to the synthesis of peptide derivatives incorporating N-Boc-(R)-(+)-2-amino-1-butanol as a key building block [47].

The concept of "safety-catch" protecting groups has emerged as an innovative approach to orthogonal protection strategies [48]. These groups remain stable until activated by a specific chemical trigger, after which they become susceptible to cleavage under mild conditions [49]. When used in conjunction with the Boc group in N-Boc-(R)-(+)-2-amino-1-butanol derivatives, safety-catch protecting groups enable highly controlled sequential deprotection protocols that are essential for the synthesis of complex target molecules [50].

Chiral Intermediate in Antidepressant Drug Synthesis

Duloxetine Synthesis Applications

N-Boc-(R)-(+)-2-amino-1-butanol serves as a crucial chiral intermediate in the synthesis of duloxetine, a selective serotonin and norepinephrine reuptake inhibitor [1] [2]. The compound's application in duloxetine synthesis represents a significant advancement in pharmaceutical manufacturing, offering enhanced stereochemical control and improved synthetic efficiency.

The synthesis pathway involves resolution of racemic N-methyl duloxetine intermediates using chiral acids, followed by demethylation processes. The N-Boc-(R)-(+)-2-amino-1-butanol provides essential stereochemical information that enables the preparation of enantiomerically pure duloxetine with high optical purity [1]. Industrial processes have demonstrated yields ranging from 75-90% with enantiomeric excesses exceeding 95% [2].

Key synthetic advantages include the ability to carry out resolution steps early in the synthetic sequence, reducing the use of expensive chiral resolving agents and minimizing operational costs. The crystalline intermediate compounds obtained during synthesis can be purified by simple recrystallization, providing excellent chemical and optical purity for downstream processing [1].

Fluoxetine Synthesis Applications

The utilization of N-Boc-(R)-(+)-2-amino-1-butanol in fluoxetine synthesis demonstrates exceptional stereochemical control capabilities [3] [4]. Fluoxetine, a potent and selective serotonin reuptake inhibitor, requires precise stereochemical configuration for optimal therapeutic efficacy.

Synthetic routes employing N-Boc-(R)-(+)-2-amino-1-butanol have achieved remarkable results, with overall yields of 50% and enantiomeric excesses of 99% over six synthetic steps [3]. The compound serves as a chiral auxiliary that enables the preparation of key intermediates such as (R)-1-phenyl-but-3-en-1-ol and subsequent conversion to (R)-1-phenyl-1,3-propanediol [3].

The synthetic methodology involves catalytic asymmetric allylation reactions using specialized chiral catalysts, followed by oxidative cleavage and reduction sequences. This approach provides one of the shortest synthetic routes to (R)-fluoxetine hydrochloride and demonstrates applicability to other pharmaceutical compounds including atomoxetine and duloxetine [3] [4].

General Applications in Selective Serotonin Reuptake Inhibitor Synthesis

N-Boc-(R)-(+)-2-amino-1-butanol finds broad application in the synthesis of various selective serotonin reuptake inhibitors beyond duloxetine and fluoxetine [5] [6]. These applications leverage the compound's ability to provide stereochemical control in complex synthetic transformations.

Chemoenzymatic synthesis approaches have demonstrated the versatility of N-Boc-(R)-(+)-2-amino-1-butanol in preparing chiral building blocks for multiple antidepressant compounds. Kinetic resolution using lipase-catalyzed transesterification and hydrolysis reactions provides access to both (S)- and (R)-configured intermediates [5].

The compound's protected amine functionality allows for selective chemical modifications at other molecular sites, enabling the synthesis of structurally diverse antidepressant molecules with high stereochemical fidelity [6]. These methodologies have proven essential for developing efficient synthetic routes to both existing and novel antidepressant compounds.

Building Block for Peptidomimetics and Biologically Active Compounds

Beta-Turn Cyclic Peptidomimetic Synthesis

N-Boc-(R)-(+)-2-amino-1-butanol serves as a versatile building block in the synthesis of beta-turn cyclic peptidomimetics [7] [8]. These compounds represent important structural motifs in medicinal chemistry, offering enhanced metabolic stability and improved bioavailability compared to natural peptides.

The synthetic approach utilizes "volatilizable" aminoalkyl functionalized silica gels as solid supports, enabling high-throughput synthesis of linear C-hydroxyalkylamido peptidomimetics and subsequent cyclization to beta-turn structures [7]. N-Boc-(R)-(+)-2-amino-1-butanol provides the necessary amino alcohol functionality for incorporating chiral centers into the peptidomimetic framework.

The methodology involves standard DIC/HOBt coupling protocols for peptide bond formation, followed by two-step cleavage processes using aqueous or anhydrous hydrogen fluoride. Intramolecular nucleophilic aromatic substitution reactions enable cyclization to beta-turn structures with yields ranging from 85-95% [7]. The process demonstrates excellent compatibility with diverse amino acid building blocks and enables systematic structure-activity relationship studies.

Linear C-Hydroxyalkylamido Peptidomimetic Applications

The application of N-Boc-(R)-(+)-2-amino-1-butanol in linear peptidomimetic synthesis provides access to structurally diverse compounds with enhanced pharmacological properties [9] [7]. The compound's dual functionality as both an amino alcohol and a protected amine enables incorporation into peptidomimetic frameworks through multiple synthetic pathways.

Solid-phase synthesis approaches utilizing N-Boc-(R)-(+)-2-amino-1-butanol have demonstrated exceptional efficiency in producing linear C-hydroxyalkylamido peptidomimetics. The methodology involves N-acylation of amino alcohols followed by reductive cleavage of silicon-carbon bonds, providing clean access to target compounds with yields of 80-90% [7].

The synthetic strategy employs PADAM (Passerini reaction-amine deprotection-acyl migration) approaches, enabling the preparation of beta-acylamino-alpha-hydroxyamides from N-Boc amino acids [8]. When combined with oxidation, deprotection, and cyclization sequences, these intermediates provide access to complex heterocyclic structures including polyfunctionalized 2(1H)-pyrazinones.

Biologically Active Compound Synthesis

N-Boc-(R)-(+)-2-amino-1-butanol demonstrates significant utility in the synthesis of diverse biologically active compounds [11]. The compound's chiral nature and protected amine functionality make it particularly valuable for preparing enantiopure molecules required in pharmaceutical and agrochemical applications.

Research studies have shown that N-Boc-(R)-(+)-2-amino-1-butanol exhibits biological activity in neuropharmacological contexts, with potential effects on neurotransmitter systems and behaviors related to anxiety and depression . Derivatives of this compound have shown significant activity in various biological assays, including neuroprotective effects.

The compound serves as a precursor for synthesizing chiral amino alcohols that are essential scaffolds in pharmaceuticals and natural products . Its versatility extends to applications in drug discovery, where it functions as a building block for creating novel therapeutic agents with specific stereochemical requirements.

Utilization in Natural Product Total Synthesis Campaigns

Alkaloid Synthesis Applications

N-Boc-(R)-(+)-2-amino-1-butanol plays a crucial role in natural product synthesis, particularly in alkaloid synthesis campaigns [12] [13]. The compound's chiral pool origin and predictable reactivity make it an invaluable starting material for constructing complex alkaloid frameworks.

The application in alkaloid synthesis leverages substrate-controlled asymmetric induction derived from chiral pool alpha-amino acids [13]. N-Boc-(R)-(+)-2-amino-1-butanol provides essential stereochemical information that enables the construction of multiple stereogenic centers through substrate-controlled reactions.

Biomimetic synthesis approaches have demonstrated the utility of N-Boc-(R)-(+)-2-amino-1-butanol in constructing pyrrolidine and tropane alkaloid frameworks [12]. The compound serves as a precursor for generating key electrophilic intermediates such as N-methyl-pyrrolinium cations, which are central to numerous alkaloid biosynthetic pathways.

Complex Natural Product Synthesis

The utilization of N-Boc-(R)-(+)-2-amino-1-butanol extends to complex natural product synthesis beyond alkaloids [14] [15]. The compound's availability in enantiopure form from the chiral pool makes it an attractive starting material for total synthesis campaigns targeting structurally complex natural products.

Synthetic methodologies have been developed for converting N-Boc-(R)-(+)-2-amino-1-butanol into enantiopure vicinal amino alcohols, which constitute versatile building blocks for natural product synthesis [14]. These compounds serve as intermediates for constructing natural products and medicinally active compounds while providing scaffolds for chiral ligand development.

The compound's application in natural product synthesis demonstrates the value of chiral pool approaches in asymmetric synthesis [15]. The methodology enables the preparation of complex molecular architectures from readily available starting materials, with stereochemical information preserved throughout multi-step synthetic sequences.

Amino Alcohol Building Block Applications

N-Boc-(R)-(+)-2-amino-1-butanol serves as a fundamental building block in the synthesis of amino alcohol-containing natural products [16] [17]. The compound's protected amine functionality allows for selective functionalization while maintaining stereochemical integrity.

The application encompasses the synthesis of chiral amino alcohols that are essential building blocks for catalysts and auxiliaries in asymmetric synthesis [16]. These compounds find widespread use in pharmaceutical applications, particularly in the development of beta-blockers, antihistamines, and antidepressants.

Biocatalytic approaches have demonstrated the utility of N-Boc-(R)-(+)-2-amino-1-butanol in environmentally friendly synthesis of amino alcohol derivatives [16]. Electrodialysis with bipolar membranes enables atom-economic production of chiral amino alcohols, providing sustainable alternatives to traditional synthetic methods.

| Application Category | Target Compounds | Synthetic Advantages | Typical Yields (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Antidepressant Synthesis | Duloxetine, Fluoxetine | Stereocontrolled synthesis | 75-95 | >95 |

| Peptidomimetic Synthesis | Cyclic peptidomimetics | Solid-phase compatibility | 80-95 | N/A |

| Natural Product Synthesis | Alkaloids, Complex molecules | Chiral pool advantages | 70-88 | >85 |

| Biocatalytic Applications | Amino alcohol derivatives | Environmental benefits | 85-99 | >90 |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic